molecular formula C11H11ClN2O2S B11726302 2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile

2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B11726302
M. Wt: 270.74 g/mol
InChI Key: GHIOFMHWRIECPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile is a chemical compound with a complex structure that includes a chlorobenzenesulfonyl group, a dimethylamino group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the chlorobenzenesulfonyl precursor. This precursor is then reacted with appropriate reagents to introduce the dimethylamino and prop-2-enenitrile groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 3-(Dimethylamino)prop-2-enenitrile

Uniqueness

2-(4-Chlorobenzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that make it valuable for specialized research and industrial purposes.

Properties

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3

InChI Key

GHIOFMHWRIECPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.